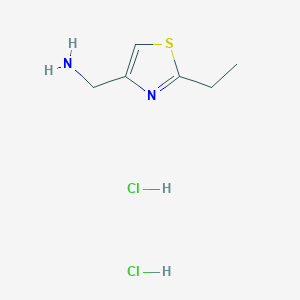

(2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride

Beschreibung

(2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride is a heterocyclic amine salt featuring a 1,3-thiazole core substituted with an ethyl group at the 2-position and a methanamine group at the 4-position, stabilized as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility and crystallinity, making it advantageous for pharmaceutical applications.

Eigenschaften

IUPAC Name |

(2-ethyl-1,3-thiazol-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.2ClH/c1-2-6-8-5(3-7)4-9-6;;/h4H,2-3,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNMFODCAKUKPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride typically involves the reaction of 2-ethyl-1,3-thiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or receptor signaling, leading to the desired biological or chemical effect .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variants on the Thiazole Ring

Chlorophenyl-Substituted Analogs

- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS 690632-35-0): Molecular Formula: C₁₀H₉ClN₂S·HCl Molecular Weight: 261.17 g/mol Melting Point: 268°C . This analog was identified as a hit in fragment-based drug discovery due to its interaction with RNA targets .

- [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride Monohydrate (CAS 690632-12-3): Molecular Formula: C₁₀H₉ClN₂S·HCl·H₂O Molecular Weight: 279.18 g/mol Melting Point: 203–204°C . Key Differences: The 3-chlorophenyl substituent introduces steric and electronic effects distinct from the ethyl group, altering binding affinities in molecular recognition assays .

Phenyl-Substituted Analog

- However, the absence of a hydrochloride salt reduces solubility compared to the dihydrochloride form of the target compound .

Methyl-Substituted Analog

- 1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine Dihydrochloride (CAS EN300-1608819): Molecular Formula: C₆H₁₁N₃S·2HCl Molecular Weight: 237.12 g/mol Key Differences: The cyclopropane ring introduces conformational rigidity, which could restrict rotational freedom and affect bioactivity.

Amine Chain Modifications

- 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine Dihydrochloride (CAS 1443981-21-2):

Heterocycle Variants

- (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride (CAS 1803606-83-8):

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Profile |

|---|---|---|---|

| Target Compound | ~235 (estimated) | Not reported | High (dihydrochloride salt) |

| [2-(4-Chlorophenyl)-thiazole] analog | 261.17 | 268 | Moderate (hydrochloride) |

| (2-Phenyl-thiazole) analog | 190.26 | Not reported | Low (free base) |

| 1-(2-Methyl-thiazole)cyclopropane analog | 237.12 | Not reported | Moderate (dihydrochloride) |

- Salt Form Impact: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than mono-hydrochloride or free bases, critical for bioavailability .

Biologische Aktivität

(2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride is a heterocyclic compound with the molecular formula CHClNOS and a molecular weight of 233.16 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of (2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can function as either an inhibitor or an activator, depending on the target context. The modulation of enzyme activity or receptor signaling pathways often leads to significant biological effects, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that thiazole derivatives, including (2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride, exhibit notable antimicrobial properties. A study evaluated various thiazole compounds against a range of bacterial strains and found that certain derivatives demonstrated effective inhibition of growth. The presence of the thiazole ring is critical for this activity, contributing to the compound's ability to disrupt bacterial cell functions .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in targeting specific cancer cell lines. In vitro studies have shown that (2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride can induce cytotoxic effects in various cancer cell lines. For instance, it has been reported that modifications in the thiazole structure significantly influence its potency against cancer cells, with certain substituents enhancing its activity .

Case Studies

- Study on Cytotoxicity :

- Mechanistic Insights :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the thiazole ring and substituents significantly affect biological activity. For example:

| Compound Modification | Effect on Activity |

|---|---|

| Methyl group at position 4 | Increases cytotoxicity |

| N-phenylcarboxamide group | Enhances anti-Bcl-2 activity |

| Replacement of N,N-dimethyl group | Essential for activity against specific cancer lines |

These findings underscore the importance of chemical structure in determining the efficacy of (2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride as a therapeutic agent.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.